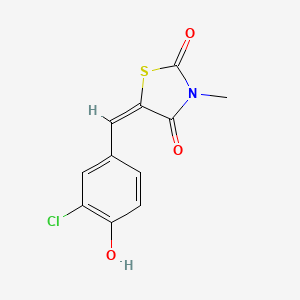
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as CHMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. CHMT is a thiazolidinedione derivative that has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to exert its effects through various pathways. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant enzymes. It has also been shown to inhibit the NF-κB pathway, which is responsible for the induction of pro-inflammatory cytokines. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to induce the expression of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments include its potent antioxidant, anti-inflammatory, and anti-cancer properties. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to be effective in various in vitro and in vivo models. However, the limitations of using 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments include its low solubility in water, which limits its bioavailability. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione also has a short half-life, which makes it difficult to maintain effective concentrations in vivo.
Direcciones Futuras
For research include the development of more efficient synthesis methods to improve the yield and purity of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. The development of novel drug delivery systems to improve the bioavailability of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is also an area of future research. The potential use of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in combination with other drugs for the treatment of various diseases is another area of future research. The exploration of the potential use of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is also an area of future research.
Métodos De Síntesis
The synthesis of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction yields 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione as a yellow crystalline solid with a melting point of 214-216°C.
Aplicaciones Científicas De Investigación
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been studied in vitro and in vivo for its potential use in the treatment of cancer, diabetes, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c1-13-10(15)9(17-11(13)16)5-6-2-3-8(14)7(12)4-6/h2-5,14H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXFQPVQKDEXKP-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-furylmethyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5151404.png)
![[4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol](/img/structure/B5151409.png)
![1-cyclohexyl-2-(2,5-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5151422.png)
![4-[(diethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5151425.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5151432.png)
![5-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151438.png)
![5,5-dimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5151441.png)
![3-phenoxy-N-{1-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5151450.png)
![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)
![N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5151461.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5151466.png)
![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)
